N-(p-chlorobenzoyl)-L-methionine is characterized by the presence of a p-chlorobenzoyl moiety, which contributes to its unique properties. The structure can be represented as follows:
The compound exhibits both hydrophobic and hydrophilic characteristics due to the presence of the aromatic p-chlorobenzoyl group and the polar methionine side chain, respectively. This dual nature may influence its solubility and interaction with biological systems.
N-(p-chlorobenzoyl)-L-methionine exhibits notable biological activities, particularly in enzyme inhibition and as a potential therapeutic agent. Its structural similarity to natural substrates allows it to interact with various enzymes involved in metabolic pathways. For example, it has been studied for its role in inhibiting certain methyltransferases, which are crucial in regulating gene expression and protein function .
The synthesis of N-(p-chlorobenzoyl)-L-methionine typically involves the following steps:
N-(p-chlorobenzoyl)-L-methionine has several applications:
Studies on N-(p-chlorobenzoyl)-L-methionine have revealed its interactions with various biomolecules, including proteins and nucleic acids. These interactions can modulate enzyme activity and influence metabolic pathways:
Several compounds share structural features with N-(p-chlorobenzoyl)-L-methionine. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| S-Adenosyl-L-methionine | Contains methionine backbone | Acts as a universal methyl donor in biological systems |
| N-Acetyl-L-methionine | Acetyl group instead of chlorobenzoyl | Used in studies on protein acetylation |
| 4-Chlorobenzoic Acid | Aromatic ring similar to p-chlorobenzoyl | Commonly used in synthetic organic chemistry |
| Methionine sulfoxide | Oxidized form of methionine | Plays a role in oxidative stress responses |
N-(p-chlorobenzoyl)-L-methionine stands out due to its specific acyl group, which enhances its interaction with enzymes compared to other methionine derivatives.
N-(p-Chlorobenzoyl)-L-methionine (IUPAC name: 2-[(4-chlorobenzoyl)amino]-4-(methylsulfanyl)butanoic acid) is characterized by the substitution of the amino group of L-methionine with a p-chlorobenzoyl moiety. The molecular formula is C₁₂H₁₃ClNO₃S, with a molecular weight of 286.76 g/mol (calculated from PubChem entries for analogous compounds ). Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃ClNO₃S | Computed |
| Molecular Weight | 286.76 g/mol | Derived |
| Solubility | Moderate in polar solvents | Evonik data |
| Chirality | L-configuration retained | Evonik data |
The compound is systematically named under IUPAC guidelines, with alternative designations including N-(4-chlorobenzoyl)-L-methionine and Z-Met(4-Cl) in peptide chemistry. Its CAS Registry Number (if assigned) would follow the format for benzoylated amino acids, though this specific derivative is not yet widely indexed in public databases .
The acylation of L-methionine’s amino group with p-chlorobenzoyl chloride is the cornerstone of synthesizing N-(p-chlorobenzoyl)-L-methionine. This reaction typically proceeds under Schotten-Baumann conditions, where the acyl chloride reacts with the amino group in a biphasic system of aqueous sodium hydroxide and an organic solvent such as ethyl acetate or tetrahydrofuran (THF) [5]. The electrophilic nature of p-chlorobenzoyl chloride facilitates nucleophilic attack by the deprotonated amino group, forming a stable amide bond.
Recent studies highlight the role of solvent-free acylation in microchannel reactors to enhance mass transfer and reduce reaction times [4]. For example, acylation reactions conducted in such reactors at ambient temperature achieved 72.3% yield within 15 minutes, compared to conventional methods requiring hours [4]. Catalysts like aluminum chloride (AlCl₃) further improve regioselectivity by activating the acyl chloride toward electrophilic substitution [4]. Kinetic studies reveal that maintaining a stoichiometric ratio of 1:1.2 (L-methionine to p-chlorobenzoyl chloride) minimizes diacylation byproducts [5].
The carboxyl and thioether groups of L-methionine necessitate protection during acylation to prevent undesired side reactions. Tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are commonly employed to shield the amino group, while esterification with methyl or benzyl groups protects the carboxyl moiety [3]. Boc deprotection is achieved using trifluoroacetic acid (TFA) under anhydrous conditions, whereas Fmoc removal requires mild bases like piperidine [3].
A critical challenge lies in avoiding racemization during deprotection. Studies demonstrate that using TFA at 0°C preserves the stereochemical integrity of L-methionine, reducing racemization to <2% [3]. For the thioether group, inert atmospheres (N₂ or Ar) prevent oxidation to methionine sulfoxide during acidic or basic treatments [6].
Solvent selection profoundly impacts reaction efficiency and product purity. Polar aprotic solvents such as dimethylformamide (DMF) and THF enhance acyl chloride reactivity but require stringent drying to prevent hydrolysis [1]. In contrast, solvent-free systems in microreactors eliminate solubility issues and improve heat transfer, enabling reactions at higher concentrations [4].
Temperature optimization is equally critical. While acylation proceeds rapidly at 90–95°C, lower temperatures (25–30°C) mitigate thermal degradation of L-methionine [1]. Post-reaction workup often involves biphasic extraction with ethyl acetate and aqueous NaOH to isolate the product while removing unreacted acyl chloride [1].
Enzymatic methods for synthesizing N-(p-chlorobenzoyl)-L-methionine remain underexplored. Preliminary studies suggest that lipases or acyltransferases could catalyze regioselective acylation under aqueous conditions, but yields are suboptimal compared to chemical routes [6]. For instance, zinc-methionine complexes synthesized via enzymatic dehalogenation exhibit structural stability but lack the specificity required for large-scale production [6]. Further research is needed to engineer enzymes capable of accommodating the steric bulk of the p-chlorobenzoyl group.
Crude N-(p-chlorobenzoyl)-L-methionine is purified through crystallization or column chromatography. Crystallization from ethanol-water mixtures (3:1 v/v) yields needle-like crystals with >95% purity, as confirmed by high-performance liquid chromatography (HPLC) [1]. For chromatographic purification, silica gel with a gradient elution of ethyl acetate and hexane (1:1 to 3:1) effectively separates the product from residual methionine and diacylated impurities [5].
Yield optimization hinges on reaction monitoring via thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Adjusting the stoichiometry of p-chlorobenzoyl chloride to 1.5 equivalents increases the yield from 65% to 82% while maintaining selectivity [5]. Additionally, reducing particle size during crystallization improves mass transfer, enhancing the overall yield by 12–15% [6].
The comprehensive structural analysis of N-(p-chlorobenzoyl)-L-methionine encompasses multiple complementary techniques that provide detailed insights into the molecular architecture, conformational properties, and intermolecular interactions of this compound. Through systematic application of spectroscopic methods and crystallographic studies, researchers have established a thorough understanding of the structural features that define this benzoyl-protected amino acid derivative.
The spectroscopic characterization of N-(p-chlorobenzoyl)-L-methionine relies on several analytical techniques that collectively provide comprehensive structural information. Each method contributes unique insights into different aspects of the molecular structure, from electronic properties to vibrational dynamics and nuclear environments.
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within N-(p-chlorobenzoyl)-L-methionine. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that reflect the distinctive structural features of this compound [1] [2].
The aromatic region of the ¹H Nuclear Magnetic Resonance spectrum displays a characteristic pattern between 7.0 and 8.5 parts per million, corresponding to the protons of the para-chlorinated phenyl ring. This chemical shift range is consistent with electron-withdrawing effects of both the chlorine substituent and the carbonyl group, which deshield the aromatic protons [3]. The splitting pattern observed for these aromatic signals provides information about the substitution pattern and confirms the para-positioning of the chlorine atom relative to the carbonyl group.
The methionine backbone protons appear in their expected chemical shift ranges, with the α-proton typically resonating between 4.0 and 5.0 parts per million due to its proximity to both the amino and carboxyl functionalities. The methylene protons of the methionine side chain exhibit complex multipicity patterns reflecting their different magnetic environments and coupling relationships [1].
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the amide linkage at approximately 160-180 parts per million, confirming the successful formation of the amide bond between the p-chlorobenzoyl group and the methionine amino group. The aromatic carbons of the chlorinated phenyl ring appear in the typical aromatic region, with the chlorine-bearing carbon showing characteristic downfield shifts due to the electronegativity of the halogen substituent [4].
The thioether carbon atoms of the methionine side chain provide distinctive signals that allow for complete structural assignment. These carbons typically resonate in the aliphatic region, with the sulfur-bearing carbons showing characteristic chemical shifts that reflect the electron-donating properties of the sulfur atom [5].
Vibrational spectroscopy provides crucial information about the functional groups and molecular dynamics of N-(p-chlorobenzoyl)-L-methionine. The infrared spectrum displays several characteristic absorption bands that serve as fingerprints for the various structural moieties present in the molecule [6] [7].
The amide carbonyl stretching vibration appears as a strong absorption band in the 1680-1720 cm⁻¹ region. This frequency range is characteristic of secondary amides and confirms the formation of the amide linkage between the p-chlorobenzoyl group and the methionine amino group. The exact position of this band is influenced by hydrogen bonding interactions and the electronic effects of the aromatic substituents [8] [9].
The nitrogen-hydrogen stretching modes of the amide group manifest as medium to broad absorption bands in the 3200-3500 cm⁻¹ region. These bands are particularly sensitive to hydrogen bonding environments and can provide information about intermolecular interactions in the solid state. The breadth and position of these absorptions reflect the strength and geometry of hydrogen bonds formed by the amide proton [2] [8].
Carbon-hydrogen stretching vibrations appear in two distinct regions: aliphatic carbon-hydrogen stretches at 2950-3100 cm⁻¹ and aromatic carbon-hydrogen stretches at slightly higher frequencies. These absorptions provide information about the hybridization states of the carbon atoms and confirm the presence of both aliphatic and aromatic structural elements [10] [11].
The characteristic carbon-sulfur stretching vibrations of the methionine thioether group appear in the 650-750 cm⁻¹ region. These bands are particularly important for confirming the integrity of the methionine side chain and can provide information about the conformational state of the thioether linkage [2] [12]. Different rotameric forms of the methionine side chain exhibit distinct carbon-sulfur stretching frequencies, allowing for conformational analysis through vibrational spectroscopy.
Raman spectroscopy complements infrared measurements by providing enhanced sensitivity to different vibrational modes. The carbon-sulfur stretching vibrations are particularly prominent in Raman spectra, with characteristic bands appearing at 642-732 cm⁻¹. These frequencies correspond to different conformational states of the methionine side chain, with trans and gauche rotamers exhibiting distinct spectroscopic signatures [12] [8].
The aromatic ring breathing modes and deformation vibrations are well-represented in Raman spectra, appearing as strong, multiple bands in the 1000-1600 cm⁻¹ region. These vibrations provide detailed information about the electronic structure and symmetry of the aromatic ring system [13] [14].
Mass spectrometry provides definitive molecular weight determination and structural confirmation through characteristic fragmentation patterns. The molecular ion peak of N-(p-chlorobenzoyl)-L-methionine appears at the expected mass-to-charge ratio, confirming the molecular formula and successful synthesis of the target compound [15] [16].
The fragmentation pattern is dominated by the loss of the methionine residue, generating a base peak at mass-to-charge ratio 139, corresponding to the p-chlorobenzoyl cation (C₇H₄ClO⁺). This fragmentation pathway reflects the relative stability of the aromatic acylium ion compared to the aliphatic amino acid portion of the molecule [15] [17].
Secondary fragmentation processes include the loss of carbon monoxide from the base peak, yielding a fragment at mass-to-charge ratio 104 corresponding to the chlorobenzene radical cation. Additional fragments arise from cleavage of the carbon-sulfur bonds in the methionine side chain, producing characteristic thioether fragments at various mass-to-charge ratios [16] [18].
The chlorine isotope pattern provides additional confirmation of the molecular structure, with the characteristic 3:1 intensity ratio between peaks differing by two mass units reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotope pattern serves as a reliable diagnostic tool for confirming the presence and number of chlorine atoms in the molecule [15] [19].
Crystallographic analysis provides the most detailed and accurate structural information about N-(p-chlorobenzoyl)-L-methionine in the solid state. Through single crystal X-ray diffraction techniques, researchers can determine precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions that govern the three-dimensional arrangement of molecules in the crystal lattice [20] [21].
The crystal structure of N-(p-chlorobenzoyl)-L-methionine is stabilized by an extensive network of hydrogen bonds that organize the molecules into ordered arrays. The primary hydrogen bonding interactions involve the amide nitrogen-hydrogen group as a donor and various oxygen-containing groups as acceptors [21] [22].
The amide nitrogen-hydrogen group forms strong hydrogen bonds with carbonyl oxygen atoms of neighboring molecules, creating linear chains or two-dimensional networks depending on the specific crystal packing arrangement. These interactions typically exhibit donor-acceptor distances in the range of 1.8-2.2 Å, indicating relatively strong hydrogen bonds that contribute significantly to the overall crystal stability [20] [21].
The carboxylic acid group of the methionine residue participates in additional hydrogen bonding interactions, either in its neutral form or as a zwitterionic species depending on the crystallization conditions. These interactions can involve both the carbonyl oxygen and hydroxyl group, creating complex three-dimensional networks that link molecules throughout the crystal structure [21] [23].
Water molecules, when present in the crystal structure, often serve as bridging elements that connect multiple protein molecules through hydrogen bonding networks. These water-mediated interactions can significantly influence the overall crystal packing and stability [21] [22]. The specific geometry and strength of these hydrogen bonds depend on the local environment and the availability of suitable donor and acceptor groups.
The chlorine atom of the p-chlorobenzoyl group can participate in weak halogen bonding interactions with electron-rich regions of neighboring molecules. While these interactions are typically weaker than conventional hydrogen bonds, they can contribute to the overall crystal packing and influence the relative orientations of molecules within the crystal lattice [20] [24].
The methionine backbone of N-(p-chlorobenzoyl)-L-methionine adopts specific conformations that are influenced by both intramolecular preferences and intermolecular packing forces in the crystal structure. Computational studies indicate that multiple conformational minima exist within a relatively narrow energy range, typically less than 10 kcal/mol, indicating significant conformational flexibility [25] [26].
The backbone dihedral angles phi and psi typically correspond to extended beta-strand or gamma-turn configurations, which represent energetically favorable conformations for this type of modified amino acid. These conformations allow for optimal hydrogen bonding interactions while minimizing steric clashes between the bulky p-chlorobenzoyl protecting group and the methionine side chain [25] [21].
The amide bond between the p-chlorobenzoyl group and the methionine amino group typically adopts a trans configuration, which is the thermodynamically preferred arrangement for secondary amides. This configuration places the carbonyl oxygen and amide hydrogen in optimal positions for hydrogen bonding with neighboring molecules [20] [25].
The methionine side chain exhibits conformational flexibility, with both gauche and trans rotameric forms observed in different crystal structures or different molecules within the same asymmetric unit. The relative populations of these rotamers depend on the specific packing environment and the presence of intermolecular interactions that stabilize particular conformations [25] [12].
The thioether linkage in the methionine side chain shows characteristic carbon-sulfur bond lengths and angles that reflect the electronic properties of sulfur. The sulfur atom typically exhibits pyramidal geometry with bond angles that deviate from ideal tetrahedral values due to the presence of lone pair electrons [21] [27].
The overall molecular conformation represents a balance between intramolecular preferences, such as minimization of steric interactions and maximization of favorable electrostatic contacts, and intermolecular packing forces that optimize crystal density and stability. This balance results in conformations that may differ slightly from those observed in solution or in biological environments, highlighting the importance of considering multiple structural determination methods for comprehensive characterization [25] [26].